molecular formula C19H18ClNO4S B2935728 1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705923-82-5

1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2935728
CAS No.: 1705923-82-5
M. Wt: 391.87
InChI Key: RNSDZZCAOFECQF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a spiro[isobenzofuran-1,4’-piperidin] moiety, a sulfonyl group, and a 2-chlorobenzyl group . The sulfonyl group is a functional group that consists of a sulfur atom bonded to two oxygen atoms and one carbon atom . The 2-chlorobenzyl group is a benzyl group with a chlorine atom attached to the second carbon .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The sulfonyl group is known for its reactivity and could participate in various reactions . The aromatic ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Synthesis and Evaluation of Analog Compounds

  • A study focused on the synthesis, voltammetric analysis, and analytical applications of fluorine-substituted spirosteroidal thiazolidin-4-one derivatives of sulfa drugs, showcasing the compound's potential in antimicrobial activities and environmental applications (Makki, Alfooty, Abdel-Rahman, & El-Shahawi, 2016).
  • Another research explored novel sigma receptor ligands, including spiro[b]benzopyran and spiro[b]benzofuran structures, for their high affinity and selectivity towards sigma receptors, indicating their potential in neurological and pharmacological studies (Maier & Wünsch, 2002).

Advanced Material Synthesis

  • The preparation of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] via an N-sulfonyl Pictet–Spengler reaction was documented, demonstrating the utility of sulfonyl groups in facilitating complex chemical transformations (Liu, Jian, Sebhat, & Nargund, 2006).

Therapeutic Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it would interact with biological targets to exert its effects. If it’s a reagent, its mechanism of action would be related to its chemical reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for this compound could involve further studies to better understand its properties and potential applications. It could also involve the development of new synthesis methods or the exploration of its use in new contexts .

Properties

IUPAC Name

1'-[(2-chlorophenyl)methylsulfonyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4S/c20-17-8-4-1-5-14(17)13-26(23,24)21-11-9-19(10-12-21)16-7-3-2-6-15(16)18(22)25-19/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSDZZCAOFECQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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